![molecular formula C20H41NO B3052164 N-octadecylacetamide CAS No. 3906-22-7](/img/structure/B3052164.png)
N-octadecylacetamide
Overview
Description
N-Octadecylacetamide, also known as Acetamide, N-octadecyl-, is a chemical compound with the molecular formula C20H41NO . It has an average mass of 311.546 Da and a mono-isotopic mass of 311.318817 Da .
Molecular Structure Analysis
N-Octadecylacetamide has a simple structure with a long hydrocarbon chain attached to an acetamide group . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 17 freely rotating bonds . The molecule has a polar surface area of 29 Ų and a molar refractivity of 98.3±0.3 cm³ .Physical And Chemical Properties Analysis
N-Octadecylacetamide has a density of 0.9±0.1 g/cm³ and a boiling point of 371.7±10.0 °C at 760 mmHg . It has a vapor pressure of 0.0±0.8 mmHg at 25°C and an enthalpy of vaporization of 61.9±3.0 kJ/mol . The compound has a flash point of 234.1±4.0 °C and an index of refraction of 1.452 .Scientific Research Applications
- Practical Implications : Petroleum engineers can use AOA and AOHP during acidization in oil wells to protect casings and tubulars from corrosion .
Corrosion Inhibition in Petroleum Industry
Phase Change Materials (PCMs)
These applications highlight the versatility of N-octadecylacetamide across diverse scientific domains. Researchers continue to explore its potential in novel contexts, making it an intriguing compound for further investigation. If you need more information or have additional questions, feel free to ask! 😊
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-octadecylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-20(2)22/h3-19H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSILEXHUBACKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440135 | |
Record name | Acetamide, N-octadecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-octadecylacetamide | |
CAS RN |
3906-22-7 | |
Record name | Acetamide, N-octadecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of N-octadecylacetamide influence its interaction with monomolecular films?
A2: Studies using monomolecular films of stearic acid, stearyl alcohol, and N-octadecylacetamide itself have provided insights into the compound's interactions. [] Research indicates that ionic associations are crucial for the interaction between N-octadecylacetamide and stearic acid films. Furthermore, when considering analogs of N-octadecylacetamide, the length of the alkyl chain significantly impacts the penetration process. []
Q2: Can N-octadecylacetamide be used as a building block for synthesizing other compounds with potentially useful properties?
A3: Yes, 2-cyano-N-octadecylacetamide, a derivative, serves as a versatile intermediate for synthesizing a range of heterocyclic compounds. [] These synthesized compounds include thiazole, pyrazole, oxazole, pyrimidine, 1,3-dithiolane, thiophene, coumarin, oxazine, and pyridazine derivatives. Further modification through propoxylation with propylene oxide yields nonionic surfactants. These synthesized compounds exhibit promising antimicrobial and surface-active properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.